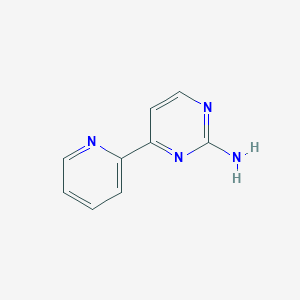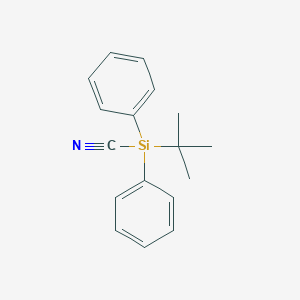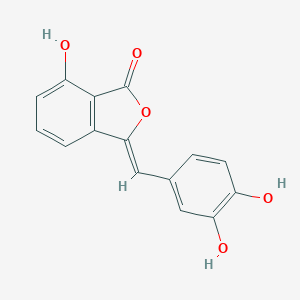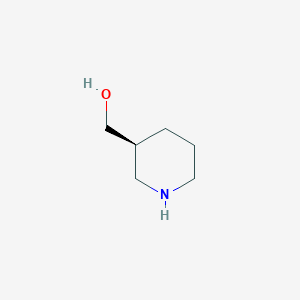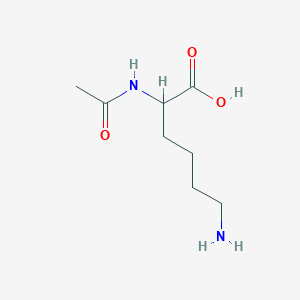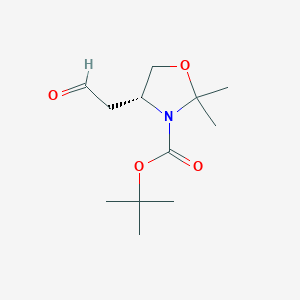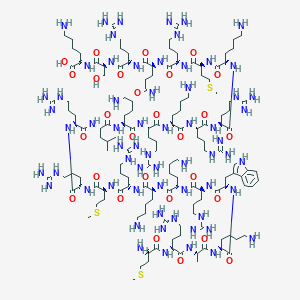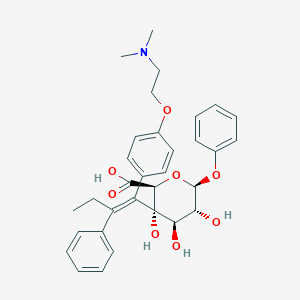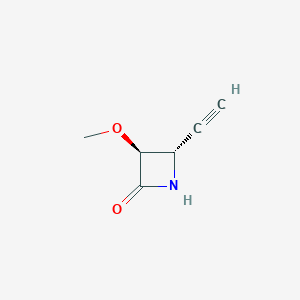
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one, also known as A-84543, is a synthetic compound that belongs to the class of azetidinones. It has been studied for its potential use in the treatment of various diseases and disorders due to its unique properties.
Mecanismo De Acción
The mechanism of action of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one is not fully understood, but it is believed to act as a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain, inflammation, and addiction. By inhibiting FAAH, (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one increases the levels of endocannabinoids, leading to its analgesic, anti-inflammatory, and anti-addictive effects.
Efectos Bioquímicos Y Fisiológicos
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce pain and inflammation, as well as reduce drug-seeking behavior in models of addiction. It has also been shown to have anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one is its selectivity for FAAH, which allows for the study of the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation is its poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the study of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one. One direction is the development of more potent and selective FAAH inhibitors for the treatment of pain, inflammation, and addiction. Another direction is the study of the effects of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the potential use of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one in the treatment of other diseases and disorders, such as epilepsy and multiple sclerosis, could be explored.
Métodos De Síntesis
The synthesis of (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one involves the reaction of (S)-2-ethyl-4-methoxypyrrolidine with propargyl bromide in the presence of a base, followed by oxidation with potassium permanganate. The resulting compound is then treated with hydrochloric acid to yield (3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one.
Aplicaciones Científicas De Investigación
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one has been studied for its potential use in the treatment of various diseases and disorders, including pain, inflammation, and addiction. It has been shown to have analgesic and anti-inflammatory properties, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Propiedades
Número CAS |
158612-61-4 |
|---|---|
Nombre del producto |
(3S,4S)-4-Ethynyl-3-methoxyazetidin-2-one |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
(3S,4S)-4-ethynyl-3-methoxyazetidin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-3-4-5(9-2)6(8)7-4/h1,4-5H,2H3,(H,7,8)/t4-,5-/m0/s1 |
Clave InChI |
GLPIDIXOLWZBSM-WHFBIAKZSA-N |
SMILES isomérico |
CO[C@H]1[C@@H](NC1=O)C#C |
SMILES |
COC1C(NC1=O)C#C |
SMILES canónico |
COC1C(NC1=O)C#C |
Sinónimos |
2-Azetidinone, 4-ethynyl-3-methoxy-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



